molecular formula C10H8O2 B13316626 5-Methyl-1-benzofuran-7-carbaldehyde

5-Methyl-1-benzofuran-7-carbaldehyde

Cat. No.: B13316626
M. Wt: 160.17 g/mol
InChI Key: HSGODCSCZIZSBM-UHFFFAOYSA-N
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Description

5-Methyl-1-benzofuran-7-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-benzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-hydroxy-5-methylbenzaldehyde with suitable reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyl-1-benzofuran-7-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 2-Benzofurancarboxaldehyde
  • 5-Methyl-2-benzofuran-1-carbaldehyde
  • 7-Methoxy-1-benzofuran-2-carbaldehyde

Comparison: 5-Methyl-1-benzofuran-7-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

5-methyl-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C10H8O2/c1-7-4-8-2-3-12-10(8)9(5-7)6-11/h2-6H,1H3

InChI Key

HSGODCSCZIZSBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C=O)OC=C2

Origin of Product

United States

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